molecular formula C20H21N3O3S3 B2993623 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide CAS No. 300378-91-0

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide

Cat. No.: B2993623
CAS No.: 300378-91-0
M. Wt: 447.59
InChI Key: RCTYURHYGBRDJP-SSZFMOIBSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a (5Z)-5-[(4-methoxyphenyl)methylidene] group at position 5, a 4-oxo-2-sulfanylidene moiety, and a hexanamide chain terminating in an N-(1,3-thiazol-2-yl) substituent. Thiazolidinones are renowned for their diverse pharmacological properties, including antimicrobial, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S3/c1-26-15-8-6-14(7-9-15)13-16-18(25)23(20(27)29-16)11-4-2-3-5-17(24)22-19-21-10-12-28-19/h6-10,12-13H,2-5,11H2,1H3,(H,21,22,24)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTYURHYGBRDJP-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide , also known as C26H26N4O4S2 (ChemDiv ID: 4578-0742), is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews its biological properties, including its antioxidant, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C26H26N4O4S2\text{C}_{26}\text{H}_{26}\text{N}_{4}\text{O}_{4}\text{S}_{2}

This structure features a thiazolidine ring, which is crucial for its biological activity.

1. Antioxidant Activity

Thiazolidinone derivatives are known for their antioxidant properties. Research indicates that modifications in the thiazolidinone structure can significantly enhance antioxidant activity. For instance, compounds with specific substitutions at the 4-position of the thiazolidine ring showed improved inhibition of lipid peroxidation, as measured by the TBARS assay. Notably, compounds with a 4-hydroxyphenyl substituent exhibited the highest antioxidant activity with effective concentrations (EC) in the range of 0.565±0.0510.565\pm 0.051 to 0.708±0.0740.708\pm 0.074 mM .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies against multiple cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Notable findings include:

Compound Cell Line IC50 (µM) Reference Drug IC50 Reference (µM)
6ZHepG26.19 ± 0.50Sorafenib9.18 ± 0.60
6ZMCF-75.10 ± 0.40Doxorubicin7.26 ± 0.30

These results indicate that the compound exhibits potent antiproliferative effects comparable to established chemotherapeutic agents .

3. Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. In one study, derivatives of thiazolidinones demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Study 1: Antioxidant Efficacy

A study evaluating a series of thiazolidinone derivatives found that those with specific structural modifications exhibited enhanced antioxidant properties. The best-performing compounds showed a marked reduction in oxidative stress markers in cellular models .

Case Study 2: Anticancer Mechanism

In vitro assays demonstrated that the compound induced apoptosis in cancer cells via the caspase pathway and influenced cell cycle regulation, further supporting its potential as an anticancer agent . The study highlighted that the presence of specific functional groups significantly influenced cytotoxicity levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Table 1: Key Structural Variations and Functional Groups
Compound Name Core Structure Substituents at Position 5 Terminal Group Biological Activity (Reported) Reference
Target Compound Thiazolidinone (2-sulfanylidene) (5Z)-4-Methoxyphenylmethylidene N-(1,3-thiazol-2-yl)hexanamide Not explicitly reported (predicted)
5-[(Z)-(4-Nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) Thiazolidinone (4-thiazolidinone) (Z)-4-Nitrobenzylidene Thiazol-2-ylimino Antiviral, antimicrobial
N-[(5Z)-5-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide Thiazolidinone (2-sulfanylidene) Pyrazole-linked 4-chlorophenylmethylidene 4-Methylbenzamide Enzyme inhibition (e.g., kinases)
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone (2-sulfanylidene) 2-Hydroxybenzylidene 4-Methylphenyl Enzyme inhibition (e.g., tyrosinase)

Key Observations :

  • Terminal Group : The hexanamide chain in the target compound introduces greater conformational flexibility compared to rigid benzamide () or phenyl () termini, which may influence pharmacokinetic parameters like solubility and bioavailability .

Comparison with Analogues :

  • Les-6222 () employs a similar condensation-cyclization strategy but substitutes nitrobenzaldehyde for 4-methoxybenzaldehyde, affecting reaction kinetics and yield .
  • Compounds in and utilize sodium acetate or DMF-acetic acid mixtures for cyclization, suggesting solvent polarity and base strength are critical for optimizing the target compound’s synthesis .
Physicochemical Properties
Table 2: Spectral and Solubility Data
Compound IR (C=S stretch, cm⁻¹) IR (C=O stretch, cm⁻¹) Solubility (Predicted) LogP (Estimated)
Target Compound 1240–1255 1660–1680 Low (DMSO > H2O) 3.8
5-(4-Methoxyphenylmethylene)-2-thioxo-4-thiazolidinone () 1247–1255 1663–1682 Moderate (DMSO, ethanol) 2.5
Les-6222 () 1250–1260 1655–1670 Low (DMSO) 3.2

Key Observations :

  • The target compound’s longer hexanamide chain likely reduces aqueous solubility compared to smaller analogues (e.g., ), aligning with its higher predicted LogP .
  • IR spectra confirm retention of the thione (C=S) and carbonyl (C=O) groups, consistent with related thiazolidinones .

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